molecular formula C21H27NO4S B2870994 N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-3,4-dimethylbenzenesulfonamide CAS No. 2034455-63-3

N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-3,4-dimethylbenzenesulfonamide

Cat. No. B2870994
CAS RN: 2034455-63-3
M. Wt: 389.51
InChI Key: JRMURNUBOSNMNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-3,4-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H27NO4S and its molecular weight is 389.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis Strategies

  • The compound has been used in the synthesis of angularly fused tetrahydro-2H-pyrano[3,4-c]quinolines through a tandem hydroarylation/Prins cyclization process. This represents a novel methodology in organic synthesis, showing the compound's utility in generating complex molecular structures (Reddy et al., 2016).

Pharmaceutical Applications

  • Derivatives of the compound, such as celecoxib derivatives, have been synthesized and evaluated for various biological activities, including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This demonstrates the compound's potential as a versatile scaffold in drug development (Küçükgüzel et al., 2013).

Antimicrobial Activity

  • Arylazopyrazole pyrimidone clubbed heterocyclic compounds synthesized from derivatives of this compound have shown promising antimicrobial activity against various bacteria and fungi. This underscores its role in the development of new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).

Chemical Genetics

  • Small molecules derived from this compound, such as N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-naphthalenesulfonamide, have been identified to induce a triple response in Arabidopsis, indicating its use in chemical genetics to study plant biology (Oh et al., 2017).

Catalysis

  • InCl3-catalyzed Prins bicyclization using derivatives of this compound has been developed for the synthesis of spirotetrahydropyran derivatives, illustrating its application in catalysis and the synthesis of complex organic molecules (Reddy, Sayed, & Singarapu, 2014).

properties

IUPAC Name

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO4S/c1-16-8-9-20(14-17(16)2)27(24,25)22-15-21(23,18-6-4-3-5-7-18)19-10-12-26-13-11-19/h3-9,14,19,22-23H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRMURNUBOSNMNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCC(C2CCOCC2)(C3=CC=CC=C3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-3,4-dimethylbenzenesulfonamide

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